
6-Iodonaphthalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodonaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H7IO It is a derivative of naphthalene, where an iodine atom is substituted at the 6th position and an aldehyde group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodonaphthalene-2-carbaldehyde typically involves the iodination of naphthalene derivatives followed by formylation. One common method includes the iodination of 2-naphthaldehyde using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as copper(II) sulfate in an organic solvent like acetic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination and formylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Oxidation: 6-Iodonaphthalene-2-carboxylic acid.
Reduction: 6-Iodonaphthalene-2-methanol.
Wissenschaftliche Forschungsanwendungen
6-Iodonaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Wirkmechanismus
The mechanism of action of 6-Iodonaphthalene-2-carbaldehyde largely depends on its reactivity towards various reagents. The iodine atom and the aldehyde group provide sites for electrophilic and nucleophilic attacks, respectively. These interactions facilitate the formation of new bonds and the synthesis of diverse chemical entities.
Vergleich Mit ähnlichen Verbindungen
2-Iodonaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
6-Bromonaphthalene-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-Naphthaldehyde:
Uniqueness: 6-Iodonaphthalene-2-carbaldehyde is unique due to the presence of both an iodine atom and an aldehyde group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H7IO |
|---|---|
Molekulargewicht |
282.08 g/mol |
IUPAC-Name |
6-iodonaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H7IO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H |
InChI-Schlüssel |
CJUHUWRJXHSBQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)I)C=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



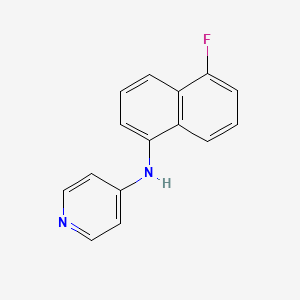
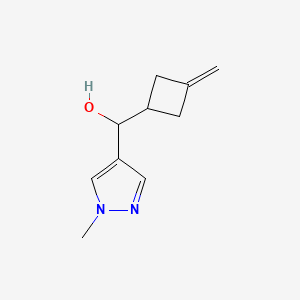
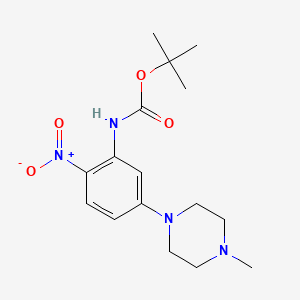


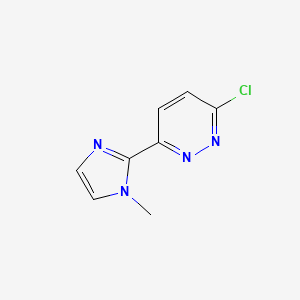
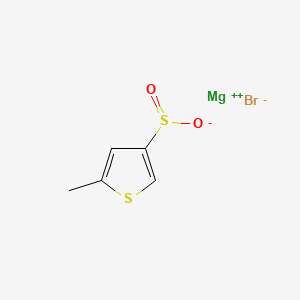
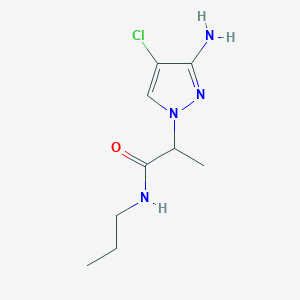
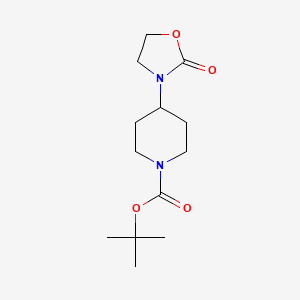

![2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers](/img/structure/B13487544.png)

![Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487564.png)
